Methyl 2-(3-formylquinolin-2-yl)oxyacetate
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Overview
Description
Methyl 2-(3-formylquinolin-2-yl)oxyacetate is a quinoline derivative that has garnered significant interest in the fields of organic and medicinal chemistry. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, fused with a formyl group and an ester group. The unique structure of this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-formylquinolin-2-yl)oxyacetate typically involves the reaction of 3-formylquinoline with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an anhydrous solvent like acetone under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-formylquinolin-2-yl)oxyacetate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Methyl 2-(3-carboxyquinolin-2-yl)oxyacetate.
Reduction: Methyl 2-(3-hydroxymethylquinolin-2-yl)oxyacetate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(3-formylquinolin-2-yl)oxyacetate has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It is used in the development of fluorescent probes for biological imaging and as a precursor for bioactive molecules.
Medicine: The compound is explored for its potential in drug discovery, particularly in the synthesis of anti-cancer and anti-microbial agents.
Industry: It is used in the production of dyes, pigments, and other fine chemicals
Mechanism of Action
The mechanism of action of Methyl 2-(3-formylquinolin-2-yl)oxyacetate is primarily related to its ability to interact with biological macromolecules. The formyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to modifications that affect their function. The quinoline core can intercalate into DNA, disrupting its structure and function, which is a mechanism exploited in anti-cancer therapies .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound, which lacks the formyl and ester groups.
3-Formylquinoline: Similar structure but without the ester group.
Methyl 2-(3-hydroxyquinolin-2-yl)oxyacetate: A reduced form of the compound.
Uniqueness
Methyl 2-(3-formylquinolin-2-yl)oxyacetate is unique due to the presence of both the formyl and ester groups, which provide versatile reactive sites for further chemical modifications. This dual functionality makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds .
Properties
IUPAC Name |
methyl 2-(3-formylquinolin-2-yl)oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4/c1-17-12(16)8-18-13-10(7-15)6-9-4-2-3-5-11(9)14-13/h2-7H,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILAAPPEZFFTHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=NC2=CC=CC=C2C=C1C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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